7-{[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]oxy}-2H-chromen-2-one
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Overview
Description
7-{[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]oxy}-2H-chromen-2-one, also known as umbelliprenin, is a naturally occurring compound found in various plants. It belongs to the class of coumarins, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]oxy}-2H-chromen-2-one typically involves the reaction of 7-hydroxycoumarin with (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethyl ether or ligroine, at controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to optimize yield, reduce reaction time, and minimize the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
7-{[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]oxy}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in plant defense mechanisms.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the formulation of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance, its anticancer activity is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may interact with specific enzymes and receptors, modulating signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Umbelliferone: Another coumarin derivative with similar biological activities.
Scopoletin: Known for its anti-inflammatory and antioxidant properties.
Aesculetin: Exhibits anticoagulant and anti-inflammatory effects.
Uniqueness
7-{[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]oxy}-2H-chromen-2-one stands out due to its unique structural features, which contribute to its distinct biological activities. Its ability to undergo various chemical modifications further enhances its versatility in scientific research and industrial applications .
Properties
Molecular Formula |
C24H30O3 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
7-[(2E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one |
InChI |
InChI=1S/C24H30O3/c1-18(2)7-5-8-19(3)9-6-10-20(4)15-16-26-22-13-11-21-12-14-24(25)27-23(21)17-22/h7,9,11-15,17H,5-6,8,10,16H2,1-4H3/b19-9?,20-15+ |
InChI Key |
GNMUGVNEWCZUAA-JCQHDAQCSA-N |
Isomeric SMILES |
CC(=CCCC(=CCC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C)C |
Origin of Product |
United States |
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